molecular formula C5H14Cl2N2O2 B1581303 L-Ornithine dihydrochloride CAS No. 6211-16-1

L-Ornithine dihydrochloride

Cat. No. B1581303
CAS RN: 6211-16-1
M. Wt: 205.08 g/mol
InChI Key: HGBAVEGDXFHRQP-FHNDMYTFSA-N
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Description

L-Ornithine dihydrochloride is a metabolite of L-arginine and a major component of the urea cycle . It increases the efficiency of energy consumption and promotes the excretion of ammonia, decreasing exercise-induced physical fatigue in clinical settings . It is produced during the urea cycle from the splitting off of urea from arginine . L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine .


Synthesis Analysis

L-Ornithine is produced by microbial fermentation, which is a promising, sustainable, and environment-friendly method . Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum . These strategies include reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, increasing the supply of intracellular cofactors, modulating the central metabolic pathway, enhancing the transport system, and adaptive evolution .


Molecular Structure Analysis

The molecular formula of L-Ornithine dihydrochloride is C5H14Cl2N2O2 . The molecular weight is 205.083 .


Chemical Reactions Analysis

L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea . Therefore, ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . Ornithine is recycled and, in a manner, is a catalyst .


Physical And Chemical Properties Analysis

L-Ornithine dihydrochloride appears as a white to almost white powder to crystal . The specific rotation [a]20/D is +16.0 to +19.0 deg (C=5, H2O) 18° (C=5,H2O) .

Scientific Research Applications

1. Liquid Chromatographic Determination

  • Application Summary: L-Ornithine dihydrochloride is used in a highly sensitive and selective fluorometric determination method for ornithine and lysine .
  • Methods of Application: This method is based on an intramolecular excimer-forming fluorescence derivatization with a pyrene reagent, followed by reversed-phase liquid chromatography (LC) .
  • Results: The detection limits for ornithine and lysine were 3.5 and 3.7 fmol, respectively, for a 20-μl injection . This method had enough selectivity and sensitivity for the determination of ornithine and lysine in normal human urine .

2. Nonlinear Optical (NLO) Applications

  • Application Summary: L-Ornithine monohydrochloride (LOMHC) single crystals doped with Co2+ and Mn2+ ions are used for NLO applications .
  • Methods of Application: The crystals were grown by slow evaporation technique .
  • Results: The doped crystals showed a wide transmission window and have superior transmittance to that of pure crystal . Among the dopants, Mn2+ doped LOMHC showed higher second-harmonic generation (SHG) efficiency .

3. Urea Cycle and Polyamine Biosynthesis

  • Application Summary: L-Ornithine is a non-proteinogenic recycled component of the Urea Cycle leading to the production of arginine . It is also the starting compound for polyamine biosynthesis via ornithine decarboxylase .
  • Methods of Application: This application involves the natural metabolic pathways in the body .
  • Results: The outcomes of these processes are essential for the body’s functioning, including the production of arginine and polyamines .

4. Treatment of Diseases

  • Application Summary: L-Ornithine plays an important role in the treatment of diseases such as liver diseases, gyrate atrophy, and cancers in humans .
  • Methods of Application: This involves the administration of L-Ornithine as part of a treatment regimen .
  • Results: L-Ornithine is capable of improving athletic performance .

5. Microorganism Fermentation

  • Application Summary: L-Ornithine dihydrochloride is used in the production of L-Ornithine through microorganism fermentation using Escherichia coli or Corynebacterium glutamicum .
  • Methods of Application: The production process involves the use of engineered Corynebacterium glutamicum S9114. The expression level of argF in the development of L-Ornithine producing strains is controlled by inserting terminators with gradient termination intensity .
  • Results: An optimal strain (CO-9) with a T4 terminator produced 6.1 g/L of L-Ornithine, which is 42.8% higher than that produced by strain CO-1, and is 11.2-fold higher than that of the parent CO strain .

6. Diagnoses of Congenital Metabolic Disorders

  • Application Summary: L-Ornithine dihydrochloride is used in the diagnoses of some congenital metabolic disorders like cystinuria or hyperlysinemia .
  • Methods of Application: This involves the determination of the concentration levels of L-Ornithine and Lysine in plasma and urine .
  • Results: High concentration levels of L-Ornithine and Lysine in plasma and urine are indicative in diagnoses of these disorders .

7. Protein Synthesis

  • Application Summary: L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle . It is involved in the removal of ammonia from the body and the production of urea .
  • Methods of Application: This process occurs naturally in the liver where ornithine combines with carbamoyl phosphate to form citrulline .
  • Results: The outcomes of these processes are essential for the body’s functioning, including the removal of toxic ammonia and the production of urea .

8. Athletic Performance

  • Application Summary: L-Ornithine has been found to have potential benefits for improving athletic performance .
  • Methods of Application: This involves the administration of L-Ornithine as a supplement .
  • Results: Studies have shown that L-Ornithine can help improve the performance of athletes by reducing fatigue and improving measures of athletic performance .

Safety And Hazards

L-Ornithine dihydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Currently, most amino acids are produced by microbial fermentation . Microbial fermentation is an eco-friendly technology, which can address the growing concerns about environmental issues and can be used to establish a sustainable economy independent of fossil fuels . Therefore, the future direction of L-Ornithine dihydrochloride could be towards improving the cost-effectiveness of L-Ornithine production by microbial fermentation .

properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBAVEGDXFHRQP-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884235
Record name L-Ornithine, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ornithine dihydrochloride

CAS RN

6211-16-1
Record name Ornithine L-form dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Ornithine, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ornithine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNITHINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N284L2VLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ornithine dihydrochloride
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L-Ornithine dihydrochloride
Reactant of Route 3
L-Ornithine dihydrochloride
Reactant of Route 4
L-Ornithine dihydrochloride
Reactant of Route 5
L-Ornithine dihydrochloride
Reactant of Route 6
L-Ornithine dihydrochloride

Citations

For This Compound
215
Citations
DE Rivard, HE Carter - Journal of the American Chemical Society, 1955 - ACS Publications
The main difficulties encountered by the earlier workers involved racemization—the stronger the alkali and the longer the treatment the greater the racemization—and the isolation of the …
Number of citations: 34 pubs.acs.org
L Levintow, JP Greenstein - Journal of Biological Chemistry, 1951 - Elsevier
Neither n-ornithine nor n-citrulline has yet been described.’A preparation of n-arginine by the action of arginase on racemic arginine was reported by Riesser in 1906 (2). For the ready …
Number of citations: 28 www.sciencedirect.com
JRS Fincham - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… oz-Ketoglutaric acid and L-ornithine dihydrochloride were used as supplied by L. Light and Co. and Roche Products, respectively, and were neutralized with NaOH for use. …
Number of citations: 137 www.ncbi.nlm.nih.gov
IJ Lim, JH Yun, ST Kim, SC Myung, TH Kim… - The Korean Journal …, 2004 - koreascience.kr
… On the other hand, 3-bromo-7-nitroindazole (BNI, a nNOS inhibitor) or N'-(1-Iminoethyl)-L-ornithine dihydrochloride (L-NIO, an eNOS inhibitor) completely blocked the CO effect. These …
Number of citations: 9 koreascience.kr
C Di Filippo, M Luongo, R Marfella… - Naunyn-Schmiedeberg's …, 2010 - Springer
… Blocking the eNOS activity with N5-(1-Iminoethyl)-L-ornithine dihydrochloride (L-NIO, selective eNOS inhibitor, 30 mg/kg sc twice at 18 and 1.5 h before the induction of I/R procedure) …
Number of citations: 40 link.springer.com
TC McNamara, JT Keen, GH Simmons… - The Journal of …, 2014 - Wiley Online Library
… [20 mm N G -nitro-l-arginine methyl ester (l-NAME)]; (3) nNOS inhibited [5 mm N-propyl-l-arginine (NPLA)]; or (4) eNOS inhibition [10 mm N 5 -(1-iminoethyl)-l-ornithine dihydrochloride (l…
Number of citations: 77 physoc.onlinelibrary.wiley.com
C Polytarchou, E Papadimitriou - European journal of pharmacology, 2005 - Elsevier
… N 5 -(1-iminoethyl)-l-ornithine dihydrochloride, but not the inducible NOS specific inhibitor N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride also decreased …
Number of citations: 77 www.sciencedirect.com
MI Remizova, KA Gerbut, NI Kochetygov - Bulletin of experimental biology …, 2010 - Springer
… Among the three inhibitors, N5-(1-iminoethyl)-L-ornithine dihydrochloride was most potent on this experimental model. This compound improved cardiac function and microcirculation …
Number of citations: 2 link.springer.com
TK Temiz, O Demir, F Simsek, YC Kaplan… - Indian Journal of …, 2016 - ncbi.nlm.nih.gov
… Louis, MO, USA); and N5-(1-Iminoethyl)-L-ornithine dihydrochloride, a selective inhibitor of eNOS, (L-NIO, 10 −5 and 10 −4 mol/L, Tocris, Ellisville, MO, USA) were added cumulatively …
Number of citations: 10 www.ncbi.nlm.nih.gov
E Mitidieri, T Tramontano, D Gurgone, V Citi… - Nitric Oxide, 2018 - Elsevier
… N5-(1-Iminoethyl)-l-ornithine dihydrochloride (L-NIO, an inhibitor of endothelial nitric oxide synthase) as well as 1H-[1,2,4]oxadiazolo [4,3-a]quinoxalin-1-one (ODQ, a soluble guanylyl …
Number of citations: 36 www.sciencedirect.com

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